1,4-Bis(4-chloro-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-chloro-2-nitrophenyl)piperazine is an organic compound with the molecular formula C16H14Cl2N4O4 and a molecular weight of 397.21 g/mol . This compound is characterized by the presence of two 4-chloro-2-nitrophenyl groups attached to a piperazine ring. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 1,4-Bis(4-chloro-2-nitrophenyl)piperazine typically involves the reaction of piperazine with 4-chloro-2-nitrobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Bis(4-chloro-2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(4-chloro-2-nitrophenyl)piperazine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of piperazine derivatives with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-chloro-2-nitrophenyl)piperazine involves its interaction with molecular targets in biological systems. The compound may act on specific receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1,4-Bis(4-chloro-2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1,4-Bis(2-chloro-4-nitrophenyl)piperazine: Similar structure but different positioning of the chloro and nitro groups.
1,4-Bis(4-nitrophenyl)piperazine: Lacks the chloro groups, leading to different chemical properties.
1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups instead of chloro and nitro groups.
Properties
CAS No. |
282104-68-1 |
---|---|
Molecular Formula |
C16H14Cl2N4O4 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
1,4-bis(4-chloro-2-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H14Cl2N4O4/c17-11-1-3-13(15(9-11)21(23)24)19-5-7-20(8-6-19)14-4-2-12(18)10-16(14)22(25)26/h1-4,9-10H,5-8H2 |
InChI Key |
UKUCBMWYUCNABO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.